molecular formula C19H14N2O2 B2464654 (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide CAS No. 469872-97-7

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide

Cat. No. B2464654
CAS RN: 469872-97-7
M. Wt: 302.333
InChI Key: XNDKIIGBKMVOSA-RVDMUPIBSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The furan ring could potentially be synthesized from 1,4-dicarbonyl compounds . The naphthalene moiety could be formed through various methods, including cyclization reactions . The cyano group and the acrylamide functionality could be introduced through various functional group interconversion reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic systems. The naphthalene and furan rings are likely to contribute to the compound’s overall stability and may influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The cyano group, for example, is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack . The acrylamide functionality could potentially undergo addition reactions at the alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings could contribute to its stability and potentially its solubility in organic solvents . The cyano group and acrylamide functionality could influence its polarity .

Scientific Research Applications

Polysubstituted Furan Synthesis

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide: serves as a valuable precursor for the synthesis of polysubstituted furans. These furan derivatives play essential roles in organic chemistry and are also found in natural products. The compound can be utilized in regiospecific reactions to construct structurally diverse furans with mono- to tricarboxylate groups. Notably, the direct reactions of dimethylsulfonium acylmethylides with alkyl acetylenic carboxylates lead to the formation of dialkyl furan-3,4-dicarboxylates, furan-3-carboxylates, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present. For example, naphthalene is considered a possible carcinogen, and furan is toxic and potentially carcinogenic . Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and exploring its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-13-9-10-16(23-13)11-15(12-20)19(22)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-11H,1H3,(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDKIIGBKMVOSA-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide

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